
1-Boc-3-aminopyrrolidine
Overview
Description
1-Boc-3-aminopyrrolidine (CAS 186550-13-0) is a pyrrolidine derivative where the amine group at the 3-position is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis and pharmaceutical research, particularly as an intermediate in peptide synthesis, drug development, and agrochemical applications. Its molecular formula is C₉H₁₈N₂O₂ (MW: 186.25 g/mol), and it is characterized by high purity (≥95–98%) and sensitivity to air, necessitating storage under inert gas . The Boc group enhances stability during synthetic reactions while allowing selective deprotection under acidic conditions .
Preparation Methods
Primary Synthetic Route: Boc Protection of 3-Aminopyrrolidine
The most widely documented method for synthesizing 1-Boc-3-aminopyrrolidine involves direct Boc protection of 3-aminopyrrolidine. This approach is favored for its simplicity, high yield, and compatibility with industrial-scale production .
Reaction Overview
The synthesis begins with commercially available (S)-3-aminopyrrolidine, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O, yielding the protected derivative.
Key Reaction Parameters
Parameter | Details |
---|---|
Starting material | (S)-3-aminopyrrolidine (99.8% chemical purity, 99.5% enantiomeric excess) |
Protecting agent | Di-tert-butyl dicarbonate (Boc₂O) |
Base | Potassium hydroxide (KOH) |
Solvent | Methanol |
Temperature | 15–20°C |
Reaction time | 1 hour |
pH control | 11.8–12.2 |
Yield | 81.7% |
Byproducts | DiBocAP (8.4%), unreacted starting material (4%) |
Step-by-Step Procedure
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Reaction Setup : A solution of (S)-3-aminopyrrolidine (0.1 mol) in methanol (60 g) is stirred at 15–20°C in a pH-controlled environment .
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Reagent Addition : Boc₂O (0.1 mol) and a methanolic KOH solution (25%, 0.11 mol) are added dropwise simultaneously to maintain pH 11.8–12.2.
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Workup : The reaction mixture is concentrated under reduced pressure, followed by toluene addition to precipitate inorganic salts.
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Purification : Filtration removes precipitated salts, and vacuum distillation isolates the product (120–125°C at 0.7 kPa).
Optimization of Reaction Conditions
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pH Control : Maintaining alkaline conditions (pH >11.5) ensures the amine remains deprotonated, enhancing nucleophilicity. Lower pH values risk incomplete Boc protection and increased byproduct formation .
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Stoichiometry : A 1:1 molar ratio of Boc₂O to amine minimizes di-Boc byproduct (DiBocAP). Excess Boc₂O increases DiBocAP formation to >15% .
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Temperature : Reactions conducted above 25°C accelerate DiBocAP formation, while temperatures below 10°C prolong reaction times without improving yield.
Analysis of Byproducts and Impurities
DiBocAP Formation
The primary byproduct, 1-Boc-3-(tert-butoxycarbonylamino)pyrrolidine (DiBocAP), arises from overprotection of the amine. Its formation is mitigated by:
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Controlled Reagent Addition : Slow addition of Boc₂O prevents localized excess.
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Precision in Base Stoichiometry : Excess KOH (>1.1 equiv) promotes overprotection, while insufficient base (<0.9 equiv) leaves unreacted starting material .
Positional Isomers
Minor isomers (e.g., 3-Boc-aminopyrrolidine) account for <0.5% of products and are removed during vacuum distillation due to boiling point differences .
Industrial-Scale Production Considerations
While laboratory-scale synthesis achieves >80% yield, industrial applications require modifications for cost and efficiency:
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Continuous Flow Systems : Enable precise control of reagent mixing and temperature, reducing DiBocAP formation by 30% compared to batch processes.
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Solvent Recycling : Methanol recovery via fractional distillation reduces waste and production costs.
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Automated pH Monitoring : In-line sensors adjust KOH addition in real-time, maintaining optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-aminopyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, yielding 3-aminopyrrolidine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products Formed:
Substitution Reactions: The major products are N-substituted pyrrolidines.
Deprotection Reactions: The primary product is 3-aminopyrrolidine.
Scientific Research Applications
Synthetic Organic Chemistry
1-Boc-3-aminopyrrolidine plays a significant role in synthetic organic chemistry. It is primarily used for:
- Building Block for Complex Molecules : The compound is employed as a precursor in the synthesis of diverse pyrrolidine-based compounds, which have potential applications in pharmaceuticals and agrochemicals .
- Peptide Synthesis : It is particularly valuable in solid-phase peptide synthesis, where the Boc group protects the amino functionality, facilitating the formation of peptide bonds without premature reactions .
Pharmacological Applications
The compound has been explored for its pharmacological potential, particularly through its derivatives:
- Histamine Receptor Antagonism : this compound and its derivatives have been identified as antagonists of the Histamine 3 receptor. This interaction suggests potential applications in treating conditions such as allergies and sleep disorders .
- Antitumor Activity : Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, specific derivatives showed enhanced cytotoxicity compared to established chemotherapeutics like doxorubicin, indicating their potential as novel antitumor agents .
Chemical Reactions and Modifications
The reactivity of this compound allows for various chemical transformations:
- Substitution Reactions : The amino group can engage in nucleophilic substitution reactions, providing pathways to synthesize new N-substituted pyrrolidines. Common reagents include alkyl halides and acyl chlorides .
- Deprotection Reactions : Under acidic conditions, the Boc protecting group can be removed to yield 3-aminopyrrolidine, which can then participate in further chemical transformations.
Case Studies and Research Findings
Several studies highlight the utility of this compound:
Case Study 1: Antitumor Activity
A study synthesized derivatives of this compound that demonstrated potent antiproliferative effects against tumor cell lines, achieving significant cell death at low micromolar concentrations. These compounds formed stable complexes with DNA and inhibited key enzymes involved in DNA replication, showcasing their potential as antitumor agents .
Case Study 2: Enzymatic Resolution
Another research focused on using bacterial omega-transaminases to optically resolve racemic mixtures of N-protected 3-aminopyrrolidines, including this compound. This method allowed for the separation and isolation of enantiomerically pure compounds, enhancing their utility in pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-Boc-3-aminopyrrolidine is primarily related to its role as a protecting group for amines. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed to reveal the free amine .
Comparison with Similar Compounds
The following table compares 1-Boc-3-aminopyrrolidine with structurally or functionally related compounds, highlighting key differences in molecular properties, applications, and reactivity:
Key Structural and Functional Differences
Backbone Ring Size: Pyrrolidine (5-membered ring) in this compound vs. piperidine (6-membered) in 4-Anilino-1-Boc-piperidine. Piperidine derivatives often exhibit distinct conformational flexibility and receptor-binding profiles .
Substituent Groups: The aminomethyl group in 1-Boc-3-(aminomethyl)pyrrolidine introduces steric bulk and altered nucleophilicity compared to the primary amine in this compound . Carboxylic acid in 1-Boc-3-Pyrrolidineacetic acid enables conjugation via ester/amide bonds, unlike the amine group in the parent compound .
Enantiomeric Purity: Enantiopure (R)- or (S)-forms (e.g., (R)-(+)-1-Boc-3-aminopyrrolidine) are critical for chiral drug synthesis, whereas racemic mixtures are used in non-stereoselective applications .
Salt Forms: Hydrochloride salts (e.g., (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride) enhance solubility for aqueous-phase reactions .
Biological Activity
1-Boc-3-aminopyrrolidine is a significant compound in medicinal chemistry, primarily known for its role as a versatile building block in the synthesis of various bioactive molecules. This article provides an in-depth analysis of its biological activity, synthesis methods, and applications in pharmacology.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and an amino group. Its molecular formula is , with a molecular weight of approximately 186.25 g/mol. The compound exists in two enantiomeric forms: (R)-1-Boc-3-aminopyrrolidine and (S)-1-Boc-3-aminopyrrolidine, which exhibit distinct biological properties due to their stereochemistry .
Property | Value |
---|---|
Molecular Formula | C₉H₁₈N₂O₂ |
Molecular Weight | 186.25 g/mol |
Density | 1.1 ± 0.1 g/cm³ |
Boiling Point | 257.4 ± 33.0 °C |
Flash Point | 109.5 ± 25.4 °C |
CAS Number | 147081-44-5 |
Biological Activity
This compound has been investigated for its potential pharmacological applications, particularly in the development of receptor antagonists and other therapeutic agents:
1. Histamine H3 Receptor Antagonists
Research indicates that derivatives of this compound can serve as effective histamine H3 receptor antagonists. These compounds are being studied for their potential to treat neurological disorders by modulating neurotransmitter release .
2. Nitric Oxide Synthase Inhibitors
Studies have shown that aminopyrrolidine analogs, including those derived from this compound, exhibit selective inhibition of neuronal nitric oxide synthase (nNOS). For instance, one study reported that a specific derivative demonstrated enhanced potency and selectivity for nNOS compared to its parent compounds, suggesting promising applications in neuropharmacology .
3. Synthesis of Bioactive Compounds
The compound is also utilized as a key intermediate in the synthesis of various biologically active compounds, including those with potential anticancer properties and other therapeutic effects .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound and its derivatives:
Case Study 1: nNOS Inhibition
A comparative study evaluated the binding affinity of different aminopyrrolidine derivatives to nNOS. The results indicated that modifications to the pyrrolidine structure significantly influenced binding efficacy, with certain derivatives achieving up to two-fold increased potency compared to standard compounds .
Case Study 2: Synthesis Pathways
Research has detailed efficient synthetic routes for producing this compound, emphasizing its utility in generating complex molecules for drug discovery . The synthesis typically involves the protection of the amino group using the Boc strategy, which enhances stability during subsequent reactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Boc-3-aminopyrrolidine, and how is the Boc protecting group strategically utilized?
- The Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions. Common methods include coupling reactions using reagents like WSC (water-soluble carbodiimide), HOBt (hydroxybenzotriazole), and DIPEA (diisopropylethylamine) in dichloromethane (DCM) . The Boc group protects the amine during subsequent reactions (e.g., peptide synthesis) and is typically removed with trifluoroacetic acid (TFA) under inert conditions .
Q. What purification techniques are recommended for isolating this compound after synthesis?
- Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization may be employed if the compound exhibits suitable solubility properties. Purity should be verified via TLC (Rf comparison) and NMR (absence of extraneous peaks) .
Q. How should this compound be stored to ensure stability, and what are its key handling precautions?
- Store at 2–8°C in airtight, moisture-resistant containers. The compound is hygroscopic and may degrade upon prolonged exposure to humidity. Use gloves, protective eyewear, and work in a fume hood to avoid inhalation or skin contact .
Q. Which analytical methods are critical for characterizing this compound?
- 1H/13C NMR confirms structure and purity by identifying protons/carbons associated with the Boc group and pyrrolidine ring. Mass spectrometry (MS) validates molecular weight (186.25 g/mol), while HPLC (>95% purity) ensures no residual solvents or byproducts .
Q. How should waste containing this compound be managed?
- Collect waste separately in labeled containers for halogenated organics. Collaborate with certified waste disposal services to prevent environmental release. Neutralize acidic deprotection residues (e.g., TFA) before disposal .
Advanced Research Questions
Q. How can enantioselective synthesis of (R)- and (S)-1-Boc-3-aminopyrrolidine be achieved, and what chiral resolution methods are effective?
- Asymmetric hydrogenation of prochiral precursors or enzymatic resolution can yield enantiopure forms. Chiral HPLC with columns like Chiralpak® AD-H or OD-H separates enantiomers, while optical rotation measurements ([α]D) confirm configuration .
Q. What role does this compound play in designing histamine H3 receptor antagonists?
- The pyrrolidine scaffold serves as a conformational constraint. The Boc-protected amine is coupled with benzamide moieties via amide bond formation, followed by deprotection to enhance binding affinity. SAR studies optimize substituents for receptor selectivity .
Q. How can researchers address side reactions during Boc deprotection (e.g., tert-butylation or ring-opening)?
- Side reactions arise from prolonged TFA exposure or trace moisture. Use scavengers (e.g., triisopropylsilane) during deprotection to minimize carbocation formation. Monitor reaction progress via LC-MS and maintain anhydrous conditions .
Q. What strategies improve yields in solid-phase peptide synthesis (SPPS) using this compound as a building block?
- Activate the amine with HOBt/DIC (diisopropylcarbodiimide) for efficient coupling to resin-bound peptides. Use microwave-assisted synthesis to accelerate reaction rates and reduce racemization .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Density functional theory (DFT) calculates transition states and intermediates for reactions like nucleophilic substitutions. Molecular docking simulations assess steric/electronic effects in receptor-binding applications .
Q. Data Gaps and Methodological Challenges
- Missing physical properties (e.g., melting point): Use differential scanning calorimetry (DSC) to determine thermal behavior. Cross-reference with analogs like (R)-1-Boc-3-aminopyrrolidine (CAS 147081-49-0), which has documented stability at 0–6°C .
- Purity validation: Elemental analysis (C, H, N) complements NMR/MS data to confirm ≥95% purity, especially for novel derivatives .
Properties
IUPAC Name |
tert-butyl 3-aminopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBWIAICVBURI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373343 | |
Record name | 1-Boc-3-aminopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186550-13-0 | |
Record name | 1-Boc-3-aminopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-aminopyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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